molecular formula C₁₀H₇D₃N₂ B1155201 β-Nicotyrine-d3

β-Nicotyrine-d3

Cat. No.: B1155201
M. Wt: 161.22
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of β-Nicotyrine within Nicotinic Alkaloid Chemistry and Research

Occurrence and Formation Pathways of β-Nicotyrine in Biological and Product Matrices

β-Nicotyrine is a naturally occurring compound found in certain Nicotiana species (tobacco plants). biosynth.commedchemexpress.com It is considered a minor tobacco alkaloid and an alkaloid metabolite of nicotine (B1678760). medchemexpress.comglpbio.com Its formation occurs through the dehydrogenation or oxidation of nicotine and its analog, nornicotine (B190312). cymitquimica.comlookchem.com This chemical transformation can happen through several pathways:

During tobacco processing: Some minor alkaloids are thought to arise from bacterial action or oxidation while tobacco is cured and processed. nih.gov

During pyrolysis: β-Nicotyrine can be formed during the heating of nicotine-containing solutions, such as in the aerosolization process of electronic nicotine delivery systems (ENDS). glpbio.comwikipedia.orgbiorxiv.org The thermal degradation of nicotine into β-nicotyrine occurs at temperatures between 200-550°C, which is within the operating range of many ENDS devices. biorxiv.org It is also found in cigarette smoke condensate. medchemexpress.com

During aging: The compound can also be formed by the gradual oxidation of nicotine in aged e-liquids. wikipedia.orgbiorxiv.org

Academic Significance of Minor Tobacco Alkaloids

The specific academic significance of β-nicotyrine lies in its interaction with metabolic pathways. It has been identified as an inhibitor of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for the metabolism of nicotine in humans. glpbio.comnih.govwikipedia.org By inhibiting this enzyme, β-nicotyrine can slow nicotine clearance, a finding that has prompted further research into its effects. wikipedia.orgbiorxiv.org

Properties

Molecular Formula

C₁₀H₇D₃N₂

Molecular Weight

161.22

Synonyms

3-(1-Methyl-1H-pyrrol-2-yl)pyridine-d3;  3-(1-Methylpyrrol-2-yl)pyridine-d3;  Nicotyrine--d3;  3,2’-Nicotyrine-d3;  NSC 127943-d3;  NSC 407276-d3; 

Origin of Product

United States

Rationale for Deuterium Labeling in Chemical Biology and Analytical Sciences

Isotope labeling is a powerful technique in scientific research for tracing the fate of molecules and for achieving high precision in quantitative analysis.

Fundamental Principles of Stable Isotope Labeling for Research Applications

Stable isotope labeling is a technique that involves replacing one or more atoms in a molecule with a stable (non-radioactive) isotope. ontosight.ainumberanalytics.com The most common stable isotopes used in this practice are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.comsymeres.com The core principle is that the labeled molecule is chemically identical to its unlabeled counterpart, participating in reactions and processes in the same way. numberanalytics.commetwarebio.com However, the difference in mass due to the extra neutron(s) in the isotope makes the labeled molecule distinguishable from the unlabeled version when analyzed with techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.ainumberanalytics.comyoutube.com This allows researchers to track molecules, study metabolic pathways, and quantify compounds with great accuracy. ontosight.aiyoutube.com

Specific Advantages of Deuterium Labeling for β-Nicotyrine Research

In analytical chemistry, deuterated compounds like β-Nicotyrine-d3 are considered ideal internal standards for quantitative analysis, particularly in chromatography-mass spectrometry methods such as LC-MS/MS. texilajournal.comclearsynth.comresearchgate.netacs.org The use of a deuterated internal standard offers several distinct advantages:

Compensation for Matrix Effects: In complex samples like biological fluids or tobacco extracts, other compounds can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. texilajournal.comclearsynth.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and is affected by the matrix in the same way, allowing for accurate correction of these interferences. texilajournal.comaptochem.com

Correction for Procedural Losses: During sample preparation steps like extraction and purification, some of the analyte may be lost. texilajournal.com By adding a known amount of the deuterated internal standard at the beginning of the process, any losses will affect both the standard and the analyte equally, enabling precise quantification of the original amount of analyte in the sample.

Improved Accuracy and Precision: The use of stable isotope-labeled internal standards significantly improves the robustness, accuracy, and precision of analytical methods by accounting for variations in sample preparation, injection volume, and instrument response. texilajournal.comaptochem.com

Scope and Objectives of Academic Inquiry on β Nicotyrine D3

The primary role of β-Nicotyrine-d3 in scientific research is as a certified reference material or analytical standard. lgcstandards.comavantorsciences.com Its synthesis as a stable isotope-labeled analog of β-nicotyrine is specifically intended for use in laboratory research, particularly for quantitative applications. cymitquimica.com

The main objective of using this compound is to enable the precise and accurate quantification of its unlabeled counterpart, β-nicotyrine, in a variety of complex matrices. Academic and analytical inquiries utilizing this compound are typically focused on:

Determining the concentration of β-nicotyrine in different tobacco products, including cigarettes and smokeless tobacco. nih.gov

Quantifying the levels of β-nicotyrine formed in the aerosol of electronic nicotine (B1678760) delivery systems to assess user exposure. biorxiv.org

Measuring β-nicotyrine in biological samples, such as urine, to study its metabolic pathways and disposition kinetics. nih.govacs.orgacs.org

Data Tables

Table 1: Comparison of Chemical Properties Below is an interactive table. Select a compound to view its properties.

▼ Select CompoundChemical FormulaMolecular Weight ( g/mol )
β-Nicotyrine C₁₀H₁₀N₂158.20
This compound C₁₀H₇D₃N₂161.22

Data sourced from references cymitquimica.comlgcstandards.comnih.govcaymanchem.com

An in-depth examination of the chemical synthesis and methodologies for deuterium (B1214612) incorporation in this compound reveals a multistep process rooted in classic organic reactions and advanced isotopic labeling techniques. The generation of this deuterated compound is not a singular event but a sequence of precise chemical transformations, beginning with the synthesis of the core β-Nicotyrine structure, followed by the strategic introduction of deuterium atoms.

Mechanistic and Biological Research Investigating the Role of β Nicotyrine

Modulation of Cytochrome P450 Enzyme Systems

β-Nicotyrine significantly interacts with the cytochrome P450 (CYP) system, a family of enzymes crucial for metabolizing foreign substances. Its primary influence is on the CYP2A subfamily, which plays a major role in nicotine (B1678760) metabolism.

Inhibition and Inactivation Kinetics of Human Cytochrome P450 2A6 (CYP2A6) and 2A13 (CYP2A13)

β-Nicotyrine is a potent inhibitor of both CYP2A6, the primary enzyme for nicotine metabolism in humans, and the extrahepatic enzyme CYP2A13. nih.govnih.gov Research indicates that β-nicotyrine is a more potent inhibitor of CYP2A13 than of CYP2A6. nih.gov It demonstrates competitive inhibition for both enzymes, with reported inhibition constant (Kᵢ) values varying slightly across studies but consistently showing high affinity. nih.govglpbio.comwikipedia.org

Beyond simple competitive inhibition, β-nicotyrine acts as a mechanism-based inactivator of CYP2A6. nih.govnih.govresearchgate.net This means that during the catalytic process, a metabolite of β-nicotyrine is formed that irreversibly binds to the enzyme, leading to its inactivation. nih.govnih.gov The inactivation of CYP2A6 by β-nicotyrine likely involves modification of the apoprotein rather than the heme group. nih.govnih.gov In contrast, β-nicotyrine does not cause mechanism-based inactivation of CYP2A13. nih.govnih.govresearchgate.net One study found that after a 10-minute exposure to 20 µM of β-nicotyrine, only 49% of CYP2A6 activity remained, whereas CYP2A13 retained 87% of its activity under identical conditions. glpbio.comszabo-scandic.com

EnzymeInhibition TypeKᵢ (Inhibition Constant)kᵢₙₐ꜀ₜ (Inactivation Rate)Kᵢₙₐ꜀ₜ (Inactivation Constant)
CYP2A6 Competitive, Mechanism-Based Inactivator0.37 µM researchgate.net, 1.07 µM nih.gov, 7.5 µM glpbio.comwikipedia.org0.61 min⁻¹ nih.govnih.govresearchgate.net106 µM nih.govnih.govresearchgate.net
CYP2A13 Competitive Inhibitor0.17 µM nih.govnih.gov, 5.6 µM glpbio.comwikipedia.orgNot an inactivator nih.govnih.govresearchgate.netNot an inactivator nih.govnih.govresearchgate.net

Impact on Nicotine Biotransformation Pathways

While β-nicotyrine alters nicotine's metabolism, it also undergoes its own biotransformation. In studies with rabbits, the major urinary metabolite of β-nicotyrine was identified as cis-3'-hydroxycotinine. nih.govacs.org This metabolic pathway is proposed to proceed through a cytochrome P450-generated hydroxypyrrole intermediate that undergoes autoxidation and subsequent reduction. nih.govacs.org

Structure-Activity Relationships for CYP Inhibition

The chemical structure of β-nicotyrine is key to its potent inhibition of CYP2A6. Structure-activity relationship (SAR) studies have shown that the replacement of nicotine's N-methylpyrrolidine ring with the aromatic N-methylpyrrole ring found in β-nicotyrine significantly enhances inhibitory potency against CYP2A6. researchgate.net One study reported that β-nicotyrine (Kᵢ = 0.37 µM) was a much more potent inhibitor of human CYP2A6 compared to (S)-nicotine. researchgate.net

Broader analyses of CYP2A6 inhibitors indicate that molecular geometry, hydrophobic interactions, and hydrogen bonding are critical for binding affinity. nih.gov For nicotine analogues, the presence of an aromatic ring, such as the pyrrole (B145914) ring in β-nicotyrine, appears to contribute to a higher inhibitory capacity. nih.gov Studies involving the synthesis of various 3-heteroaromatic pyridine (B92270) analogues of nicotine have been conducted to further delineate the structural features necessary for selective CYP2A6 inhibition, exploring different thiophene, furan, and imidazole (B134444) moieties to replace the N-methylpyrrolidine ring of nicotine. acs.org

Receptor Binding and Pharmacodynamic Profile (Non-Human Studies)

In addition to its enzymatic interactions, β-nicotyrine also exhibits activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), though its profile differs significantly from that of nicotine.

Affinity and Efficacy at Nicotinic Acetylcholine Receptor Subtypes (e.g., α4β2 nAChR)

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is the primary target mediating nicotine's addictive properties. wikipedia.orgfrontiersin.org β-Nicotyrine binds to the α4β2 nAChR, but with a significantly lower affinity than nicotine. nih.gov Its inhibition constant (Kᵢ) at the α4β2 receptor has been measured at 103.9 nM, which is substantially higher than that of nicotine (Kᵢ: 6.096 nM) but comparable to nornicotine (B190312) (Kᵢ: 69.94 nM). nih.gov

In terms of functional activity, β-nicotyrine acts as a partial agonist at the α4β2 nAChR. nih.govresearchgate.net Functional assays measuring ⁸⁶Rb⁺ efflux showed that β-nicotyrine has an efficacy similar to nornicotine, which is approximately 50% of the maximum efficacy of nicotine. nih.govresearchgate.net

CompoundBinding Affinity (Kᵢ) at α4β2 nAChRRelative Efficacy at α4β2 nAChR
Nicotine 6.096 nM nih.gov100% (Full Agonist) nih.gov
β-Nicotyrine 103.9 nM nih.gov~50% of Nicotine (Partial Agonist) nih.govresearchgate.net
Nornicotine 69.94 nM nih.gov~50% of Nicotine (Partial Agonist) nih.gov

Behavioral Pharmacology in Animal Models (e.g., Drug Discrimination Paradigm in Rodents)

Studies using a drug discrimination paradigm in rats have been conducted to understand the interoceptive (subjective) effects of β-nicotyrine. nih.govresearchgate.net In these experiments, animals are trained to recognize the internal state produced by a specific drug (e.g., nicotine).

The research revealed that β-nicotyrine on its own has weak nicotine-like discriminative stimulus effects. nih.gov It only weakly substituted for nicotine in female rats and failed to substitute in male rats. nih.govresearchgate.netresearchgate.net In contrast, nornicotine, which has similar receptor efficacy, fully substituted for nicotine in both sexes. nih.govresearchgate.net Furthermore, drug-naïve rats could not be trained to reliably discriminate β-nicotyrine from saline, indicating it does not produce a strong, distinct internal cue on its own. nih.govresearchgate.netbiorxiv.org

However, when administered before nicotine, β-nicotyrine significantly prolonged nicotine's discriminative stimulus effects. nih.govresearchgate.net This effect was dose-dependent and particularly pronounced when β-nicotyrine was given 60 minutes prior to nicotine, which aligns with its known ability to slow nicotine metabolism. nih.govresearchgate.netbiorxiv.org These findings suggest that the primary behavioral impact of β-nicotyrine is to potentiate and extend the effects of nicotine by inhibiting its metabolic clearance, rather than by producing strong direct CNS effects of its own. nih.govresearchgate.netresearchgate.net

Elucidation of Interoceptive Stimulus Properties and Duration of Effects

Cellular and Molecular Effects in In Vitro Models

The effect of β-nicotyrine on DNA integrity has been a subject of in vitro studies using liver-derived cell lines, such as HepG2 cells. These investigations are crucial for understanding the compound's potential genotoxicity. Research has indicated that β-nicotyrine can induce DNA damage in these cells. The mechanisms underlying this damage are thought to involve metabolic activation of the compound into reactive intermediates.

Studies have employed techniques like the comet assay to visualize and quantify DNA strand breaks. The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, has also been explored. These findings suggest that β-nicotyrine, likely through its metabolites, can interact with cellular DNA and trigger damage pathways.

The metabolism of β-nicotyrine has been studied using microsomal preparations, which contain drug-metabolizing enzymes from the liver. These studies are essential for identifying the metabolic pathways and the resulting products. Research has shown that β-nicotyrine undergoes biotransformation to various metabolites.

Specifically, the formation of pyrrolinone and hydroxypyrrolinone derivatives has been identified as a key metabolic route. This transformation is mediated by cytochrome P450 enzymes within the microsomes. The identification of these metabolites is critical, as they may be responsible for some of the biological activities and potential toxicities associated with the parent compound.

The chemical stability of β-nicotyrine and its tendency to undergo autoxidation have been investigated. Autoxidation is a process where a substance reacts with oxygen, often leading to the formation of reactive species. In the case of β-nicotyrine, it has been shown that the compound can autoxidize, particularly in the presence of air and light.

This process can lead to the formation of radical intermediates. These highly reactive chemical species can then participate in further reactions, potentially contributing to cellular damage. The study of these autoxidation processes helps to understand the chemical reactivity of β-nicotyrine and its potential to induce oxidative stress in biological systems.

Data Tables

Table 1: Summary of In Vitro Research Findings for β-Nicotyrine

Research Area Model System Key Findings
DNA Integrity and Damage Hepatic Cell Lines (e.g., HepG2) Induction of DNA strand breaks; potential for DNA adduct formation.
Biotransformation Liver Microsomal Preparations Metabolized to pyrrolinones and hydroxypyrrolinones via cytochrome P450 enzymes.

Table 2: List of Mentioned Chemical Compounds

Compound Name
β-Nicotyrine
β-Nicotyrine-d3
Nicotine
Pyrrolinones

Isotope Effects in β Nicotyrine Research

Kinetic Isotope Effects in Metabolic Pathways Involving β-Nicotyrine

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in a reactant with one of its isotopes. numberanalytics.com This change in rate is primarily due to the mass difference between the isotopes, which affects the vibrational frequencies of chemical bonds and, consequently, the zero-point energy of the molecule. numberanalytics.com A reaction step involving the breaking of a bond to a heavier isotope will typically have a higher activation energy and thus proceed more slowly. numberanalytics.com Measuring KIEs is a powerful method for identifying the rate-determining steps in a reaction mechanism and for understanding the structure of the transition state. nih.gov

β-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine (B1678760), is metabolized in the body primarily by cytochrome P450 (CYP) enzymes, with CYP2A6 being a key enzyme in this process. researchgate.netnih.gov The metabolism can involve oxidative processes. nih.gov In the case of β-Nicotyrine-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium (B1214612), a significant kinetic isotope effect is expected if the cleavage of a carbon-deuterium (C-D) bond is part of the rate-limiting step of its metabolism, such as in N-demethylation.

For this compound, a primary KIE would be anticipated for metabolic pathways that involve N-demethylation. The rate of this reaction for the deuterated compound (k_D) would be slower than for the non-deuterated compound (k_H). The ratio k_H/k_D provides the magnitude of the KIE. A large KIE value (typically > 2 for deuterium) strongly suggests that the C-H bond is broken in the rate-determining step of the reaction. numberanalytics.com

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions
Reaction StepIsotopic SubstitutionRate Constant Ratio (k_H/k_D)Interpretation
C-H Bond Cleavage (Rate-Determining)H → D> 2Primary KIE; bond breaking occurs in the rate-limiting step.
C-H Bond Cleavage (Not Rate-Determining)H → D≈ 1No significant KIE; bond breaking occurs in a fast step after the rate-limiting step.
Change in Hybridization at C-H (Secondary Effect)H → D0.7 - 1.5Secondary KIE; indicates changes in the chemical environment of the C-H bond during the reaction.

Deuterium Isotope Effects on Spectroscopic Properties (e.g., ¹³C Chemical Shifts)

The substitution of hydrogen with deuterium not only affects reaction rates but also influences spectroscopic properties, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These deuterium isotope effects (DIE) on chemical shifts are a valuable tool for spectral assignment and structural analysis. nih.gov

In ¹³C NMR spectroscopy, replacing a hydrogen atom with a deuterium atom typically causes an upfield shift (a move to a lower chemical shift value, measured in ppm) for the carbon atom directly bonded to the deuterium. This is known as a one-bond (¹Δ) isotope effect. Smaller upfield shifts can also be observed for carbons that are two (²Δ), three (³Δ), or even more bonds away from the site of deuteration. rsc.orgnih.gov These long-range effects are transmitted through the molecular framework. rsc.org

For this compound, the deuterium atoms are located on the methyl group attached to the nitrogen of the pyrrole (B145914) ring. The expected effects on its ¹³C NMR spectrum would be:

The Methyl Carbon (C-CD₃): This carbon would experience the largest one-bond isotope effect, resulting in a significant upfield shift compared to the -CH₃ carbon in unlabeled β-nicotyrine. Its signal would also change in multiplicity from a quartet (due to coupling with three protons) to a multiplet characteristic of coupling with three deuterium nuclei.

Pyrrole Ring Carbons: The carbons adjacent to the nitrogen (C2 and C5 of the pyrrole ring) would exhibit two-bond isotope effects (²Δ), appearing at a slightly more upfield position than in the non-deuterated compound.

Other Carbons: Smaller, long-range isotope effects might be detectable on other carbons within the pyrrole and pyridine (B92270) rings, with the magnitude of the shift generally decreasing with distance from the -CD₃ group.

Table 2: Predicted Deuterium Isotope Effects (Δδ) on ¹³C Chemical Shifts for this compound
Carbon PositionHypothetical Shift in β-Nicotyrine (ppm)Predicted Shift in this compound (ppm)Expected Isotope Shift (Δδ = δ_H - δ_D)Type of Effect
N-Methyl (-CH₃ vs -CD₃)~35.0< 35.0Significant Upfield ShiftOne-bond (¹Δ)
Pyrrole C2~125.0< 125.0Small Upfield ShiftTwo-bond (²Δ)
Pyrrole C5~110.0< 110.0Small Upfield ShiftTwo-bond (²Δ)
Pyridine C3'~134.0< 134.0Minimal to No ShiftLong-range
Note: Chemical shift values are hypothetical and for illustrative purposes. The magnitude of the isotope shift depends on various factors including solvent and temperature.

Theoretical and Computational Modeling of Isotope Effects on Reactivity

Theoretical and computational modeling serves as a powerful complement to experimental studies of isotope effects. By simulating molecular structures, reaction pathways, and transition states, these models can predict KIEs and provide a deeper understanding of the underlying chemical principles. nih.gov

For β-nicotyrine, computational models could be employed to investigate its metabolism by CYP enzymes. Such models would typically involve:

Quantum Chemical Calculations: These calculations can determine the electronic structure and energies of reactants, transition states, and products. By calculating the vibrational frequencies for both the normal (C-H) and deuterated (C-D) species, the zero-point energies can be determined, which allows for the theoretical prediction of the KIE.

Molecular Docking and Dynamics: These simulations can model the binding of β-nicotyrine within the active site of an enzyme like CYP2A6. This helps to understand the specific orientation of the substrate and how that orientation facilitates a particular metabolic reaction, such as N-demethylation.

Computational studies on the related oxidation of (S)-nicotine have been used to interpret experimental results, suggesting that the reaction proceeds through an alpha-carbon oxidative pathway initiated by hydrogen atom abstraction rather than a single electron transfer. nih.gov A similar approach could be applied to this compound. By comparing the computationally predicted KIE for different possible reaction mechanisms with experimentally determined values, researchers could elucidate the precise steps of its metabolic breakdown. For example, a model could calculate the energy barrier for the abstraction of a hydrogen versus a deuterium atom from the N-methyl group by the reactive species in the enzyme's active site, thereby providing a theoretical KIE that validates or refutes a proposed pathway.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Approaches for β-Nicotyrine-d3 and Related Labeled Analogs

The synthesis of β-nicotyrine can be achieved through methods like the catalytic dehydrogenation of nicotine (B1678760). wikipedia.org However, the development of novel and efficient synthetic routes for its deuterated analog, this compound, and other labeled analogs remains a key area of future research. Current approaches often rely on the use of deuterated reagents or catalysts. For instance, a common strategy for introducing deuterium (B1214612) is through reduction using deuterium gas (D2) with a palladium catalyst. acs.org

Future research will likely focus on creating more selective and higher-yield deuteration methods. This could involve exploring advanced catalytic systems or stereoconvergent synthesis processes. nih.gov The goal is to develop milder and more efficient methods that allow for the precise placement of deuterium atoms on the molecule, not just on the N-methyl group. osti.gov Such advancements would facilitate the creation of a wider range of labeled analogs for more sophisticated research applications. juniperpublishers.com The development of these synthetic strategies is crucial for producing high-purity labeled compounds necessary for sensitive analytical and metabolic studies. acs.org

Advanced Analytical Applications in Diverse Biological Matrices (Non-Human)

This compound is already a critical component in the analytical chemist's toolkit, primarily serving as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. coresta.orgmdpi.com Its use significantly enhances the accuracy, robustness, and reliability of quantifying β-nicotyrine and other nicotine-related compounds in various matrices. coresta.orgtandfonline.com These matrices include e-cigarette liquids and the aerosols they produce. coresta.orgscite.ai

Future research is expected to expand the application of these methods to a more diverse range of non-human biological and environmental samples. The stability and quantitative accuracy afforded by using deuterated internal standards are essential for this work. coresta.orgmdpi.com For example, validation experiments have demonstrated good linearity and recovery for methods using this compound to analyze nicotine-related compounds in e-liquids and aerosols. coresta.org The development of these advanced analytical techniques is vital for accurately assessing the presence and concentration of these compounds in complex mixtures. mdpi.comtandfonline.com

Analytical TechniqueMatrixRole of this compoundKey Findings/AdvantagesCitation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)E-cigarette Refill Solutions (E-liquids)Internal StandardHigh accuracy and robustness; average recoveries up to 110% with low coefficient of variation (<5.0%). coresta.org
LC-MS/MSE-cigarette AerosolsInternal StandardMethod enhancement for accuracy and reliability in a complex matrix. coresta.org
LC-MS/MSNicotine Pouches and Tobacco-Containing ProductsInternal StandardAllows for sensitive quantification with low limits of detection and quantification. Dwell times for MS/MS transitions are specifically optimized. mdpi.com
LC-MS/MSCommercial E-liquids and CartridgesInternal StandardUsed to accurately quantify seven different nicotine-related impurities. tandfonline.com

Further Elucidation of β-Nicotyrine's Role in Receptor Modulation and Enzyme Kinetics

β-Nicotyrine is known to interact with biological systems, notably by inhibiting key enzymes involved in nicotine metabolism and modulating nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgbiosynth.com It is a potent inhibitor of cytochrome P450 enzymes CYP2A6 and CYP2A13. wikipedia.orgresearchgate.netnih.govresearchgate.net β-Nicotyrine acts as a mechanism-based inactivator of CYP2A6, the primary enzyme responsible for nicotine metabolism. researchgate.netnih.gov Research has also shown it possesses binding affinity and efficacy at the α4β2 nicotinic receptor subtype. nih.govresearchgate.net

The use of this compound is instrumental in studies designed to further clarify these interactions. By serving as a stable, non-interfering internal standard, it allows for precise quantification of the parent compound, β-nicotyrine, during in vitro and in vivo kinetic experiments. This accuracy is paramount when determining inhibition constants (Ki) and inactivation parameters (kinact). nih.gov Future studies using this compound will enable a more detailed mapping of how β-nicotyrine influences metabolic pathways and receptor signaling, which can be altered in the presence of other compounds like menthol. nih.govresearchgate.net

Enzyme/ReceptorInteraction with β-NicotyrineReported Kinetic ValuesCitation
Cytochrome P450 2A6 (CYP2A6)Potent mechanism-based inhibitorKi = 0.37 µM; KI(inact) = 106 µM; kinact = 0.61 min-1 researchgate.netnih.govresearchgate.net
Cytochrome P450 2A13 (CYP2A13)Potent inhibitorKi = 0.17 µM researchgate.netresearchgate.net
α4β2 Nicotinic Acetylcholine Receptor (nAChR)Binds with affinity and efficacy~50% of nicotine's efficacy nih.govresearchgate.net

Integration of Deuterated Analogues in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The field of "omics" research, which involves the large-scale study of biological molecules, stands to benefit significantly from the use of deuterated analogues like this compound. In metabolomics, stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolite flux. nih.gov The low natural abundance of deuterium makes it an excellent tracer, as the signal from an administered deuterated compound is easily distinguished from the background. nih.gov

The integration of this compound into multi-omics workflows could provide unprecedented insight into the metabolic fate of nicotine and its degradants. For example, in metabolomics studies, this compound can be used as an internal standard to accurately quantify changes in the levels of β-nicotyrine and related metabolites in response to various stimuli. nih.gov This approach, sometimes referred to as deuterium metabolic imaging, can help uncover shifts in metabolic pathways. osti.govnih.gov This allows researchers to build more comprehensive models of how nicotine-related compounds are processed in biological systems, moving beyond single-pathway analysis to a systems-level understanding.

Exploration of Isotope-Labeling for Tracing Environmental Fate of Nicotine Degradants

Nicotine is recognized as a contaminant in wastewater effluents. acs.org Understanding its environmental fate—how it degrades and what transformation products (TPs) are formed—is a critical area of environmental science. Isotope-labeling is a powerful tool for such investigations.

A study on the photodegradation of nicotine in wastewater successfully used deuterated and other isotopically labeled forms of nicotine to identify dozens of potential TPs. acs.org The distinct mass of the labeled compounds allowed researchers to trace the transformation of the parent molecule and confidently identify its degradants in a complex water matrix using high-resolution mass spectrometry. acs.org

Future research can directly apply this approach using this compound to specifically trace the environmental fate of β-nicotyrine. By "tagging" the molecule with deuterium, scientists can track its degradation pathways through processes like solar irradiation in water systems, identifying its specific TPs and determining their stability and prevalence. This will provide a clearer picture of the environmental impact of this particular nicotine degradant.

Q & A

Q. How is β-Nicotyrine-d3 validated as an internal standard for quantifying β-Nicotyrine in biological samples?

this compound is validated using isotope dilution mass spectrometry (IDMS), where its deuterated structure minimizes matrix effects and co-elution interferences during LC-MS/MS analysis. Researchers must confirm its purity (≥98%) via HPLC and NMR . A calibration curve with known concentrations of this compound and analyte is constructed to assess linearity (R² > 0.99) and precision (%RSD < 15%) . Cross-validation with unlabeled β-Nicotyrine ensures isotopic fidelity in retention times and fragmentation patterns.

Q. What experimental precautions are necessary when handling this compound due to its stability and toxicity?

this compound should be stored at –20°C in amber vials to prevent photodegradation. Avoid exposure to strong oxidizers (e.g., peroxides), which may generate harmful decomposition products like nitrogen oxides (NOx) . Use PPE (gloves, lab coat, and fume hood) due to its acute oral toxicity (OSHA HCS Category 4) and potential skin/eye irritation . Stability studies under varying pH and temperature conditions are recommended to define safe handling protocols.

Q. How does deuterium labeling in this compound enhance metabolic studies compared to the unlabeled compound?

The deuterium atoms in this compound provide a mass shift detectable via high-resolution MS, enabling differentiation from endogenous β-Nicotyrine in metabolic profiling. This allows precise tracking of absorption, distribution, and excretion (ADME) in in vivo models. Researchers must account for potential kinetic isotope effects (KIEs), which may slightly alter metabolic rates compared to the non-deuterated form .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across different LC-MS/MS platforms?

Discrepancies often arise from variations in ionization efficiency (e.g., ESI vs. APCI), collision energies, or dwell times. For example, Waters Xevo TQ-XS systems require dwell time adjustments (e.g., 0.041 s for this compound transitions) to optimize sensitivity . Cross-platform harmonization involves normalizing data using a shared reference standard and validating with spike-recovery experiments (target: 85–115% recovery).

Q. What methodologies are used to assess isotopic purity and potential degradation pathways of this compound during long-term storage?

Isotopic purity is confirmed via high-resolution MS (e.g., Q-TOF) to detect residual non-deuterated impurities. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS monitors degradation products like nicotine derivatives. Data should align with ICH Q1A(R2) guidelines, with degradation kinetics modeled using Arrhenius equations .

Q. How can researchers optimize extraction protocols for this compound from complex matrices like plasma or tobacco smoke condensate?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) is preferred for high recovery (>90%). Methanol:water (70:30) elution minimizes matrix interference. Method validation includes assessing matrix effects via post-column infusion and comparing deuterated vs. non-deuterated recovery rates to identify ion suppression/enhancement .

Q. What strategies address the lack of published reference data for this compound’s physicochemical properties (e.g., logP, pKa)?

Computational tools like MarvinSketch or ACD/Labs can predict logP (estimated ~1.2) and pKa (basic N-atom ~3.5). Experimental validation via shake-flask assays (for logP) and potentiometric titration refine these values. Cross-referencing with structurally analogous deuterated alkaloids (e.g., cotinine-d3) provides interim benchmarks .

Data Analysis and Interpretation

Q. How should researchers statistically validate the use of this compound in large-scale epidemiological studies?

Apply multivariate regression to correct for batch effects and inter-individual variability. Use Bland-Altman plots to compare deuterated vs. non-deuterated measurements, ensuring <10% bias. Power analysis (α = 0.05, β = 0.2) determines sample sizes required to detect biologically relevant differences .

Q. What bioinformatics approaches are suitable for integrating this compound metabolic data with omics datasets?

Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) links this compound metabolites to cytochrome P450 pathways. Multi-omics integration via weighted correlation networks (WGCNA) identifies co-expressed genes/proteins, prioritizing targets for mechanistic studies .

Q. How can isotopic dilution assays using this compound improve reproducibility in multi-center studies?

Standardize protocols using CRMs (certified reference materials) and inter-laboratory ring trials. Share raw MS/MS spectra (mzML format) and metadata via repositories like MetaboLights to facilitate cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.